molecular formula C16H20N4O3S B2959915 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine CAS No. 2034617-25-7

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine

Cat. No.: B2959915
CAS No.: 2034617-25-7
M. Wt: 348.42
InChI Key: KAUWWALJCQZNEL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine is a pyrimidine derivative featuring a sulfonylated piperidine moiety attached to the pyrimidine core. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and kinase inhibitory properties, due to their structural resemblance to nucleic acid bases .

Properties

IUPAC Name

2,4-dimethyl-6-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-12-10-16(19-13(2)18-12)23-14-5-8-20(9-6-14)24(21,22)15-4-3-7-17-11-15/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUWWALJCQZNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine, identified by its CAS number 2034400-44-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₃S
Molecular Weight348.4 g/mol
StructureStructure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated its effectiveness against various bacterial strains. The compound exhibited minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, which are common pathogens in clinical settings .
  • Biofilm Formation Inhibition :
    • Significant inhibition of biofilm formation was observed, surpassing the efficacy of Ciprofloxacin, a standard antibiotic. The compound's ability to disrupt biofilm development suggests a promising application in treating biofilm-associated infections .
  • Synergistic Effects :
    • When tested in combination with other antibiotics like Ciprofloxacin and Ketoconazole, the compound demonstrated a synergistic effect, reducing the MIC values of these drugs and enhancing their antibacterial efficacy .

The biological activity of this compound is attributed to its role as an inhibitor of key enzymes involved in bacterial proliferation:

  • DNA Gyrase Inhibition :
    • The compound acts as a DNA gyrase inhibitor with IC₅₀ values ranging between 12.27–31.64 μM, disrupting bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition :
    • It also inhibits DHFR with IC₅₀ values between 0.52–2.67 μM, further contributing to its antimicrobial properties by interfering with folate synthesis essential for bacterial growth .

Toxicity Profile

Toxicological assessments indicate that this compound exhibits low hemolytic activity (% lysis range from 3.23 to 15.22%) compared to Triton X-100, suggesting a favorable safety profile for potential therapeutic applications .

Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated several derivatives of pyrimidine compounds, including the target compound. The findings confirmed its potent antimicrobial activity and low toxicity levels compared to standard treatments .

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues and Key Differences

Compound A : 2,4-Dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine (CAS: 2034559-52-7)
  • Molecular Formula : C₁₈H₁₉F₃N₄O₂
  • Molecular Weight : 380.36 g/mol
  • Key Features :
    • Replaces the pyridin-3-ylsulfonyl group with a 6-(trifluoromethyl)pyridine-3-carbonyl moiety.
    • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the sulfonyl group in the target compound .
  • Implications : The carbonyl linkage may reduce solubility but improve binding affinity to hydrophobic enzyme pockets.
Compound B : 2-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine (CAS: 2549066-16-0)
  • Molecular Formula : C₁₇H₂₂N₄O₂S
  • Molecular Weight : 346.45 g/mol
  • Key Features: Incorporates a thiazole ring and a methoxy group on the pyrimidine core.
  • Implications : The methoxy group may increase solubility but reduce membrane permeability compared to methyl groups.
Compound C : 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS: 1006441-37-7)
  • Molecular Formula : C₁₃H₁₆F₂N₄O₂S
  • Molecular Weight : 330.35 g/mol
  • Key Features :
    • Features a pyrazole ring and ethylsulfonyl group instead of the piperidine-sulfonyl system.
    • The difluoromethyl group enhances electronegativity and metabolic resistance .
  • Implications : The absence of a piperidine ring may limit conformational flexibility but improve oral bioavailability.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~380 (estimated) 380.36 346.45 330.35
Key Substituents Pyridin-3-ylsulfonyl Trifluoromethylpyridine Thiazole, Methoxy Pyrazole, Ethylsulfonyl
Lipophilicity (LogP) Moderate (sulfonyl group) High (CF₃) Moderate (thiazole) High (F, sulfonyl)
Solubility Moderate Low High (methoxy) Low
Predicted Bioactivity Kinase inhibition (potential) Antiviral (speculative) Antimicrobial (speculative) Enzyme inhibition (likely)

Research Findings and Trends

  • Compound B : Thiazole-containing derivatives often exhibit antimicrobial activity due to interactions with bacterial cell walls .
  • Compound C : Pyrazole and ethylsulfonyl groups are prevalent in kinase inhibitors, such as JAK/STAT pathway modulators .

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